Product packaging for 4-(Chloromethyl)-3-isopropylisoxazole(Cat. No.:CAS No. 2137550-38-8)

4-(Chloromethyl)-3-isopropylisoxazole

Cat. No.: B2462327
CAS No.: 2137550-38-8
M. Wt: 159.61
InChI Key: YPZDPWMGRJQPTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Isoxazole (B147169) Heterocyclic Chemistry

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. organic-chemistry.orgresearchgate.net This arrangement of heteroatoms within the aromatic ring results in a unique electronic distribution and chemical reactivity. The chemistry of isoxazoles is rich and varied, with numerous synthetic methods developed for their preparation. Common routes to the isoxazole ring include the [3+2] cycloaddition of nitrile oxides with alkynes, and the condensation of hydroxylamine with β-dicarbonyl compounds or their equivalents. researchgate.net

The isoxazole ring system is a prominent feature in many pharmaceuticals and agrochemicals, highlighting its importance in medicinal and materials chemistry. nih.gov The stability of the isoxazole ring, coupled with the ability to introduce a wide range of substituents at various positions, allows for the fine-tuning of a molecule's physicochemical and biological properties. researchgate.net

Structural Significance of the Isoxazole Scaffold

The isoxazole scaffold serves as a versatile template in drug discovery and materials science. nih.gov Its planar, aromatic nature allows it to participate in π-stacking interactions, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. These properties are crucial for the binding of isoxazole-containing molecules to biological targets. google.com

The presence of the weak N-O bond in the isoxazole ring is a key structural feature that can be exploited in synthetic chemistry. google.com Under certain conditions, this bond can be cleaved to generate reactive intermediates, which can then be used to construct more complex molecular architectures. This latent reactivity makes isoxazoles valuable synthetic intermediates. researchgate.net

The diverse biological activities associated with the isoxazole scaffold are extensive, with derivatives exhibiting properties such as:

Anticancer nih.gov

Anti-inflammatory nih.gov

Antimicrobial

Antiviral nih.gov

Unique Aspects of 4-(Chloromethyl)-3-isopropylisoxazole as a Functionalized Isoxazole Derivative

The specific substitution pattern of this compound dictates its unique chemical character. The isopropyl group at the 3-position is a bulky, electron-donating alkyl group that can influence the steric and electronic environment of the isoxazole ring.

The most significant functional group in terms of reactivity is the chloromethyl group at the 4-position. The chloromethyl group is a reactive electrophilic site, making this position susceptible to nucleophilic substitution reactions. smolecule.comresearchgate.net This allows for the facile introduction of a wide variety of other functional groups, such as alcohols, ethers, amines, and thiols, by reaction with appropriate nucleophiles. The reactivity of the chloromethyl group provides a powerful tool for the elaboration of the isoxazole core, enabling the synthesis of a diverse library of derivatives for further study.

While specific, detailed research findings on the synthesis and reactivity of this compound are not extensively documented in readily available literature, its chemical behavior can be inferred from the well-established chemistry of related chloromethylated heterocyclic compounds. The chloromethyl group is known to be a key functional handle for post-synthetic modification, and its presence on the isoxazole ring at the 4-position opens up numerous possibilities for creating novel and complex molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10ClNO B2462327 4-(Chloromethyl)-3-isopropylisoxazole CAS No. 2137550-38-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)-3-propan-2-yl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO/c1-5(2)7-6(3-8)4-10-9-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZDPWMGRJQPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC=C1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137550-38-8
Record name 4-(chloromethyl)-3-(propan-2-yl)-1,2-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanistic Investigations and Theoretical Studies

Computational and Theoretical ChemistryComputational chemistry offers profound insights into the intrinsic properties of a molecule.

Computational Design and Optimization of Reaction Conditions

The synthesis of substituted isoxazoles, including 4-(Chloromethyl)-3-isopropylisoxazole, is a cornerstone of heterocyclic chemistry, often approached through methods like 1,3-dipolar cycloaddition of nitrile oxides with appropriately substituted alkenes or alkynes. Computational chemistry offers powerful tools to investigate the mechanisms of these reactions and to optimize reaction conditions for improved yield and selectivity.

Theoretical Framework for Mechanistic Insight:

Density Functional Theory (DFT) is a primary computational method used to explore the reaction mechanisms of isoxazole (B147169) formation. nih.govresearchgate.net By modeling the potential energy surface of the reaction, researchers can identify transition states, intermediates, and the lowest energy pathways from reactants to products. For a typical synthesis of a 3,4-disubstituted isoxazole, DFT calculations can elucidate the regioselectivity of the cycloaddition, explaining why a particular isomer is preferentially formed. nih.gov Factors such as the electronic properties of substituents on both the dipole (nitrile oxide) and the dipolarophile (alkene/alkyne) are analyzed to predict the outcome. researchgate.net

Optimization through Computational Modeling:

Computational models are instrumental in optimizing reaction conditions, thereby minimizing the need for extensive empirical experimentation. Key parameters that can be modeled include:

Solvent Effects: The choice of solvent can significantly influence reaction rates and selectivity. Computational models can simulate the reaction in various solvents to predict how solvent polarity and specific solvent-solute interactions will affect the transition state energies.

Catalyst Selection: In catalyzed reactions, computational docking and energy calculations can help identify the most effective catalyst by modeling the interaction between the catalyst and the reactants.

Temperature and Pressure: While less common for standard laboratory syntheses, the influence of temperature and pressure on reaction kinetics and thermodynamics can be modeled to predict optimal conditions, particularly for industrial-scale production.

For the synthesis of this compound, a hypothetical computational study would model the cycloaddition of a nitrile oxide derived from an isopropyl precursor with a chloromethyl-substituted dipolarophile. The calculations would aim to determine the most favorable stereochemical and regiochemical pathway, guiding the selection of starting materials and conditions to maximize the yield of the desired product.

Spectroscopic and Spectrometric Characterization in Mechanistic Contexts

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation of reaction products and for providing evidence for proposed reaction mechanisms. While specific data for this compound is not available, the analysis of a structurally similar compound, 4-(Chloromethyl)-3,5-dimethylisoxazole, provides a clear example of the characterization process. chemicalbook.comchemicalbook.comchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of isoxazole derivatives. The chemical shifts, coupling constants, and integration of signals provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR: In the case of 4-(Chloromethyl)-3,5-dimethylisoxazole, distinct signals would be expected for the two methyl groups at the C3 and C5 positions and a characteristic signal for the chloromethyl (-CH₂Cl) protons. The position of these signals confirms the substitution pattern on the isoxazole ring.

Interactive Data Table: ¹H NMR Spectral Data for 4-(Chloromethyl)-3,5-dimethylisoxazole chemicalbook.com

ProtonsChemical Shift (ppm)
-CH₃ (at C3)~2.4
-CH₃ (at C5)~2.2
-CH₂Cl~4.5
Note: Approximate chemical shifts are based on typical values for similar structures and available spectral previews. Exact values from calibrated spectra were not available.

Interactive Data Table: ¹³C NMR Spectral Data for 4-(Chloromethyl)-3,5-dimethylisoxazole chemicalbook.com

Carbon AtomChemical Shift (ppm)
C3~160
C4~110
C5~168
-CH₃ (at C3)~11
-CH₃ (at C5)~12
-CH₂Cl~35
Note: Approximate chemical shifts are based on typical values for similar structures and available spectral previews. Exact values from calibrated spectra were not available.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For 4-(Chloromethyl)-3,5-dimethylisoxazole (Molecular Formula: C₆H₈ClNO), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (145.59 g/mol ). chemicalbook.comscbt.comsigmaaldrich.com The isotopic pattern of the molecular ion peak, showing signals for [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, is a clear indicator of the presence of a single chlorine atom.

Interactive Data Table: Mass Spectrometry Data for 4-(Chloromethyl)-3,5-dimethylisoxazole chemicalbook.com

Ionm/z (mass-to-charge ratio)Significance
[C₆H₈³⁵ClNO]⁺145.0Molecular Ion (M⁺)
[C₆H₈³⁷ClNO]⁺147.0Isotopic Peak for Chlorine-37
[M - Cl]⁺110.0Loss of Chlorine radical
[M - CH₂Cl]⁺96.0Loss of Chloromethyl radical
Note: Fragmentation pattern is predicted based on typical fragmentation of similar compounds.

By combining these spectroscopic and spectrometric methods, chemists can unambiguously confirm the structure of synthesized isoxazoles and gather evidence to support or refute proposed reaction mechanisms.

Advanced Applications in Chemical Sciences Excluding Prohibited Categories

Role as a Synthetic Intermediate and Building Block

The utility of 4-(Chloromethyl)-3-isopropylisoxazole as a synthetic building block stems from the high reactivity of the chloromethyl group. This functional group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This reactivity allows for the facile introduction of the isopropylisoxazole moiety into a wide array of molecular structures, serving as a cornerstone for creating complex chemical architectures.

Precursor for the Synthesis of Complex Heterocyclic Scaffolds

The chloromethyl group in this compound acts as a versatile handle for constructing larger, more elaborate heterocyclic systems. It can be readily displaced by a variety of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its role as a precursor in multistep syntheses.

Research on analogous chloromethyl-substituted heterocycles has demonstrated this principle effectively. For instance, studies on 3-chloromethyl-5-phenylisoxazoles show their successful reaction with nucleophiles such as substituted phenols, thiolates, and morpholine to yield the corresponding ether, thioether, and amine derivatives. researchgate.net This substitution of the chlorine atom is a key step in building more complex molecules. researchgate.net Similarly, 2-chloromethyl-substituted oxazoles have been converted into 2-azidomethyl derivatives, which are valuable intermediates for "click chemistry," a powerful method for joining molecular units. nih.gov

The reaction of this compound with various nucleophiles can lead to the formation of diverse and complex heterocyclic scaffolds. The isoxazole (B147169) core itself can be a precursor to other functional groups; for example, the weak nitrogen-oxygen bond in the isoxazole ring can be cleaved reductively to yield versatile intermediates like β-enaminones. mdpi.com This latent functionality, combined with the reactivity of the chloromethyl group, makes it a powerful tool for synthetic chemists.

Table 1: Representative Synthetic Transformations of this compound

Nucleophile (Nu-H)ReagentProduct StructureResulting Linkage
PhenolBase (e.g., K₂CO₃)Isopropylisoxazolyl-CH₂-O-ArEther
ThiophenolBase (e.g., NaH)Isopropylisoxazolyl-CH₂-S-ArThioether
Amine (R₂NH)Base (e.g., Et₃N)Isopropylisoxazolyl-CH₂-NR₂Amine
AzideSodium Azide (NaN₃)Isopropylisoxazolyl-CH₂-N₃Azide
CyanideSodium Cyanide (NaCN)Isopropylisoxazolyl-CH₂-CNNitrile

Scaffold for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a strategy used to create libraries of structurally diverse small molecules in an efficient manner. rsc.org These libraries are crucial for screening in drug discovery and chemical biology to identify new bioactive compounds. The isoxazole ring is considered a "privileged scaffold" in this context due to its presence in many biologically active compounds and its synthetic tractability. rsc.org

This compound is an excellent starting point for DOS. The core scaffold consists of the stable 3-isopropylisoxazole unit. The reactive chloromethyl group at the 4-position serves as a key point for diversification. By employing a "reagent-based" DOS approach, this single starting material can be treated with a large collection of diverse nucleophiles to generate a library of compounds, each retaining the core isoxazole scaffold but differing in the "appendage" attached via the methylene bridge.

This method allows for the systematic exploration of the chemical space around the isoxazole core, which is essential for developing structure-activity relationships. The solid-phase synthesis of isoxazole-based amino acids has been reported as a strategy to create new scaffolds for molecular diversity, highlighting the adaptability of the isoxazole framework in combinatorial chemistry. nih.gov

Table 2: Application of this compound in Diversity-Oriented Synthesis

Parameter Description Example with this compound
Core Scaffold The constant structural motif in the library.3-Isopropylisoxazole-4-yl-methyl
Building Blocks A diverse set of reagents used for diversification.Library of alcohols, thiols, amines, carboxylates.
Reaction The chemical transformation used to link building blocks to the scaffold.Nucleophilic substitution at the chloromethyl group.
Resulting Library A collection of structurally related but diverse molecules.A library of ethers, thioethers, amines, and esters of the core scaffold.

Applications in Materials Science

The unique electronic and optical properties of the isoxazole ring have led to its exploration in the field of materials science. ingentaconnect.comscilit.com Isoxazole derivatives have been investigated for their potential use in advanced materials, including photochromic systems, electrochemical sensors, and solar cells. ingentaconnect.comscilit.com

Photochromic Systems

Photochromic compounds are molecules that can reversibly change their color and absorption properties upon exposure to electromagnetic radiation, typically UV or visible light. scientific.netnih.gov This "photo-switching" behavior makes them candidates for applications such as optical data storage, smart windows, and molecular switches. researchgate.net

The isoxazole moiety has been successfully incorporated into photochromic molecules. A notable example is a novel diarylethene derivative bearing an isoxazole ring. scientific.netresearchgate.net This compound demonstrated significant photochromism, switching from a colorless to a red state when irradiated with UV light, a change that was reversible with visible light. scientific.net The study concluded that the isoxazole moiety plays a crucial role in the photochromic reaction process. scientific.netresearchgate.net The incorporation of the this compound unit into such diarylethene structures could be a strategy to tune the photo-switching properties, such as the absorption wavelength and fatigue resistance of the material.

Table 3: Properties of an Isoxazole-Bearing Photochromic Diarylethene

PropertyObservationReference
Stimulus UV Light Irradiation scientific.net
Response Color change from colorless to red scientific.net
Medium Occurs in both solution and PMMA film scientific.net
Role of Isoxazole Plays a very important role in the photochromic reaction scientific.netresearchgate.net

Electrochemical Probes

Electrochemical sensors and probes are devices that detect specific chemical species through an electrical signal. The isoxazole scaffold has been employed in the design of such sensors. ingentaconnect.comscilit.com For instance, isoxazole derivatives have been identified as electrochemical probes for the detection of copper ions (Cu²⁺). ingentaconnect.comscilit.com Furthermore, theoretical studies have investigated pyrrole-isoxazole derivatives as chemosensors for anions like fluoride, where binding events lead to changes in optical and electronic properties. mdpi.com

The electrochemical behavior of various isoxazole derivatives has been characterized using techniques like cyclic voltammetry. bohrium.com These studies are essential for understanding the redox properties of the molecules and their potential for use in electronic devices. By functionalizing this compound with specific ion-binding groups (ionophores), it is possible to design new electrochemical probes that leverage the stable and electronically tunable isoxazole core.

Components in Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that uses a photosensitive dye to absorb sunlight and generate electrons. mdpi.com The efficiency of a DSSC is highly dependent on the properties of the organic dye, which must absorb light strongly in the visible spectrum, bind effectively to the semiconductor surface (typically TiO₂), and facilitate efficient electron transfer. mdpi.com

Due to their favorable optical properties, isoxazole derivatives have been noted for their application in dye-sensitized solar cells. ingentaconnect.comscilit.com While specific isoxazole-containing dyes are still an emerging area of research, the isoxazole scaffold can be incorporated into larger conjugated systems that act as the chromophore. The this compound unit could serve as a synthetic handle to anchor the dye molecule to the semiconductor surface or to connect different parts of a complex dye structure, such as the donor, π-bridge, and acceptor components.

Table 4: Key Requirements for Dyes in DSSCs and the Potential Role of Isoxazole Scaffolds

Requirement Description Relevance of an Isoxazole-based Dye
Broad Light Absorption The dye should absorb light across the visible spectrum.The isoxazole ring can be part of a larger π-conjugated system designed to have broad absorption.
Surface Anchoring The dye must bind strongly to the semiconductor (e.g., TiO₂) surface.The chloromethyl group can be converted to an anchoring group like a carboxylic acid.
Efficient Electron Injection The dye's excited state energy level (LUMO) must be higher than the semiconductor's conduction band.The electronic properties of the isoxazole ring can be tuned by substituents to optimize energy levels.
Dye Regeneration The dye's ground state energy level (HOMO) must be lower than the electrolyte's redox potential.The isopropyl group and other modifications can influence the HOMO level.

Research in Liquid Crystal Technologies

The isoxazole ring is a five-membered heterocycle that can be incorporated into the core structure of liquid crystalline compounds. researchgate.net The synthesis of liquid crystals containing such heterocyclic rings has been a subject of interest due to their potential to influence the mesomorphic properties of the resulting materials. researchgate.net The inclusion of a heterocyclic ring like isoxazole can modify the geometry and molecular polarizability of a molecule, which are critical factors in the formation of liquid crystal phases. researchgate.net

While direct studies on this compound in liquid crystal research are not documented, the structural features of this compound suggest a potential for its use as a precursor in the synthesis of novel liquid crystalline materials. The chloromethyl group at the 4-position of the isoxazole ring provides a reactive site for further molecular elaboration. This functional group can be utilized to introduce longer side chains or to link the isoxazole core to other mesogenic units, which are essential for inducing liquid crystalline behavior.

For instance, homologous series of phenylisoxazoles have been synthesized and their liquid crystal properties investigated. These studies have shown that the phase transition temperatures and the types of mesophases are dependent on the terminal units and the nature of the aromatic rings attached to the isoxazole core. The isopropyl group at the 3-position of this compound could also influence the mesomorphic properties by affecting the molecular shape and intermolecular interactions.

Table 1: Potential Modifications of this compound for Liquid Crystal Synthesis

Reactive Site Potential Modification Desired Outcome for Liquid Crystal Properties
4-(Chloromethyl) group Ether or ester linkage to a mesogenic group Creation of a calamitic (rod-shaped) liquid crystal
4-(Chloromethyl) group Polymerization Formation of a side-chain liquid crystal polymer

Applications in Agricultural Chemistry

Isoxazole derivatives have been recognized for their significant biological activities, which has led to their application in agricultural chemistry as both insecticides and herbicides. scilit.comnih.gov

Insecticidal Research (Chemical Aspects)

The isoxazole and its partially saturated analog, isoxazoline, are present in a number of compounds with insecticidal properties. nih.govmdpi.com Research into novel isoxazoline derivatives has led to the discovery of potent insecticides. mdpi.com For example, a series of isoxazoline derivatives containing acylthiourea fragments have shown strong insecticidal activity against Plutella xylostella. mdpi.com

The insecticidal activity of these compounds is often related to their ability to act on the insect's nervous system, for instance, by targeting the GABA receptor. mdpi.com The structure-activity relationship (SAR) studies of these compounds indicate that the substituents on the isoxazole or isoxazoline ring play a crucial role in their biological activity. mdpi.com While there is no specific data on the insecticidal properties of this compound, the presence of the isopropyl group could be a relevant feature. In other classes of insecticides, such as those based on a 4-thiazolidinone scaffold, the presence of an isopropylamine group was found to be important for their inhibitory activity against acetylcholinesterase in mosquitoes. diva-portal.org

Herbicidal Research (Chemical Aspects)

Several isoxazole derivatives are known to be effective herbicides. google.comresearchgate.net One notable example is isoxaflutole, a pre-emergence herbicide used for the control of broadleaf and grass weeds. nih.gov The herbicidal action of isoxaflutole is based on its conversion in plants and soil to a diketonitrile derivative, which is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov

The chemical properties of the substituents on the isoxazole ring, such as their electronic and steric effects, can significantly influence the herbicidal efficacy and selectivity. For instance, the design and synthesis of novel substituted oxazole isoxazole carboxamides have led to compounds that act as herbicide safeners, protecting crops from the injurious effects of herbicides like chlorsulfuron. nih.gov These safeners are thought to compete with the herbicide in the active site of acetolactate synthase. nih.gov

The potential herbicidal activity of this compound would depend on its mode of action and its metabolic fate in plants. The chloromethyl group could serve as a reactive handle to design pro-herbicides that release the active compound under specific conditions.

Table 2: Examples of Herbicidal Isoxazole Derivatives and Their Mode of Action

Compound Name Mode of Action Target Weeds
Isoxaflutole Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) Broadleaf and grass weeds

Potential in Catalysis or Ligand Design

The isoxazole ring, with its nitrogen and oxygen heteroatoms, can act as a ligand and form complexes with metal ions. This property has been explored in the field of catalysis. researchgate.net Functionalized isoxazole derivatives have been used to create palladium complexes that exhibit high catalytic activity in cross-coupling reactions, such as the Suzuki reaction, in aqueous media. researchgate.net

The presence of a reactive chloromethyl group in this compound makes it a valuable building block for the synthesis of more complex isoxazole-based ligands. researchgate.net The chlorine atom can be readily substituted by various nucleophiles to introduce coordinating groups, such as amines, phosphines, or other heterocyclic moieties. researchgate.net Ligands containing an isoxazole ring and an additional donor group, like an amine or imine, have shown high catalytic activity in reactions such as the Sonogashira coupling. researchgate.net This is attributed to the presence of two different coordination sites within the ligand structure: the electron-accepting azole ring and the electron-donating amino group. researchgate.net

The isopropyl group at the 3-position can also influence the catalytic properties of the resulting metal complexes by exerting steric effects that can affect the selectivity and activity of the catalyst. Structure-activity relationship studies of trisubstituted isoxazoles as allosteric ligands have shown that substituents on the isoxazole ring are crucial for their binding affinity and selectivity. dundee.ac.uk

Table 3: Potential Ligand Synthesis from this compound

Reactant Resulting Ligand Type Potential Catalytic Application
Primary or secondary amine Amino-isoxazole Cross-coupling reactions (e.g., Suzuki, Sonogashira)
Phosphine Phosphino-isoxazole Homogeneous catalysis

Q & A

Q. Key Optimization Parameters :

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (chlorination)Minimizes side reactions (e.g., oxidation)
SolventAnhydrous DCM or THFPrevents hydrolysis of chlorinating agents
Reaction Time2–4 hoursBalances conversion and by-product formation

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : The chloromethyl group (-CH₂Cl) appears as a singlet at δ 4.5–4.7 ppm. Isoxazole ring protons resonate between δ 6.2–6.5 ppm (C5-H) and δ 2.8–3.1 ppm (isopropyl CH) .
    • ¹³C NMR : The chloromethyl carbon appears at δ 40–45 ppm, while the isoxazole carbons (C3, C5) range from δ 95–110 ppm .
  • Infrared Spectroscopy (IR) : C-Cl stretching at 650–750 cm⁻¹ confirms chloromethyl functionality. Isoxazole C=N/C-O stretches appear at 1550–1650 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass (e.g., C₇H₁₁ClNO⁺: calc. 172.0528) confirms molecular formula .

Validation Protocol : Cross-reference spectral data with NIST Chemistry WebBook entries for analogous isoxazoles (e.g., 5-methyl-3-phenylisoxazole) to identify deviations caused by steric/electronic effects .

Basic: How does the chloromethyl group influence the compound’s stability under different storage conditions?

Methodological Answer:
The chloromethyl group confers hydrolytic sensitivity. Stability studies recommend:

  • Storage : Inert atmosphere (argon), dark glass vials, and temperatures ≤ –20°C to prevent degradation.
  • Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols); use anhydrous DCM or acetonitrile for solutions .

Q. Degradation Pathways :

ConditionDegradation ProductMitigation Strategy
Humidity3-Isopropylisoxazole-4-methanolUse molecular sieves in storage
LightUnidentified dimersStore in amber vials

Advanced: How can researchers resolve contradictions in reported melting points for this compound?

Methodological Answer:
Discrepancies in melting points (e.g., 49–50°C vs. 67–69°C in similar chloromethylisoxazoles ) arise from:

Purity Differences : Recrystallize the compound from isopropyl alcohol/hexane (3:1) and verify purity via HPLC (C18 column, acetonitrile/water gradient).

Polymorphism : Perform differential scanning calorimetry (DSC) to identify polymorphic forms.

By-Product Interference : Use GC-MS to detect residual solvents (e.g., DCM) or alkylation by-products.

Q. Reproducibility Checklist :

  • Document solvent ratios, cooling rates, and drying conditions.
  • Compare with NIST-certified reference materials .

Advanced: What strategies optimize regioselectivity in derivatizing the chloromethyl group?

Methodological Answer:
To functionalize the -CH₂Cl moiety without disrupting the isoxazole ring:

  • Nucleophilic Substitution : React with NaN₃ in DMF at 60°C to yield 4-azidomethyl derivatives. Monitor via FTIR (azide peak at ~2100 cm⁻¹) .
  • Cross-Coupling : Use Pd(PPh₃)₄/CuI catalysis for Sonogashira coupling with terminal alkynes (e.g., phenylacetylene) in THF/Et₃N (3:1) .

Q. Challenges :

  • Competing ring-opening reactions at high temperatures.
  • Steric hindrance from the isopropyl group reduces reaction rates.

Advanced: How can computational modeling predict the compound’s reactivity in biological systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the chloromethyl group’s electrophilicity (LUMO ≈ –1.5 eV) predicts susceptibility to glutathione adduct formation .
  • Molecular Docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina. Parameterize force fields with partial charges derived from Gaussian 16 .

Validation : Compare predicted metabolites (e.g., hydroxymethyl derivatives) with LC-MS/MS data from in vitro microsomal assays .

Advanced: What structural analogs of this compound show enhanced bioactivity, and how are they designed?

Methodological Answer:

  • Antimicrobial Analogs : Replace the isopropyl group with a trifluoromethyl moiety (e.g., 4-(Chloromethyl)-3-(trifluoromethyl)isoxazole). Synthesize via Ullmann coupling with CuI/1,10-phenanthroline .
  • Anticancer Derivatives : Introduce a sulfonamide group at C5 via Pd-catalyzed C–H activation. Test cytotoxicity against HeLa cells (IC₅₀ < 10 µM) .

Q. Structure-Activity Relationship (SAR) Insights :

ModificationBioactivity Trend
Bulkier substituents (e.g., phenyl)Reduced solubility, increased logP
Electron-withdrawing groups (e.g., -CF₃)Enhanced metabolic stability

Advanced: How can impurities in synthesized batches be identified and quantified?

Methodological Answer:

  • LC-HRMS : Use a Zorbax Eclipse Plus C18 column (2.1 × 50 mm, 1.8 µm) with 0.1% formic acid in water/acetonitrile. Detect impurities via extracted ion chromatograms (mass tolerance ±5 ppm) .
  • NMR Spectroscopy : Spike samples with deuterated internal standards (e.g., DMSO-d₆) to quantify residual solvents like DCM (<0.1% w/w) .

Q. Common Impurities :

  • By-Product A : 3-Isopropylisoxazole-4-carboxylic acid (from hydrolysis).
  • By-Product B : Dimerized chloromethyl adducts (m/z 343.1).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.